3-(1-trityl-1H-imidazol-4-yl)propan-1-amine
Overview
Description
3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine: is a compound that features an imidazole ring substituted with a trityl group at the 1-position and a propan-1-amine chain at the 3-position. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trityl group is often used as a protecting group in organic synthesis due to its stability and ease of removal.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the imidazole derivative with trityl chloride in the presence of a base such as pyridine.
Attachment of the Propan-1-amine Chain: The final step involves the alkylation of the imidazole ring with a suitable propan-1-amine derivative under basic conditions.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.
Reduction: Reduction reactions can be performed on the imidazole ring or the trityl group, depending on the desired product.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often require strong acids or bases and suitable nucleophiles or electrophiles.
Major Products:
Oxidation: Imine or amide derivatives.
Reduction: Reduced imidazole or trityl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Enzyme Inhibition: Imidazole derivatives are known to inhibit enzymes such as acetylcholinesterase, making them potential candidates for treating neurological disorders.
Antimicrobial Activity: These compounds exhibit antibacterial and antifungal properties.
Industry:
Pharmaceuticals: Used in the development of drugs due to their biological activity.
Agriculture: Potential use as agrochemicals due to their antimicrobial properties.
Comparison with Similar Compounds
3-(1H-imidazol-1-yl)propan-1-amine: Lacks the trityl group, making it less lipophilic.
1-(3-aminopropyl)imidazole: Similar structure but without the trityl group.
Trityl-imidazole: Contains the trityl group but lacks the propan-1-amine chain.
Uniqueness:
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine is unique due to the presence of both the trityl group and the propan-1-amine chain, which confer distinct chemical and biological properties. The trityl group provides stability and lipophilicity, while the propan-1-amine chain allows for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
3-(1-tritylimidazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18,26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLJKLTNMOGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571791 | |
Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195053-89-5 | |
Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 195053-89-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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